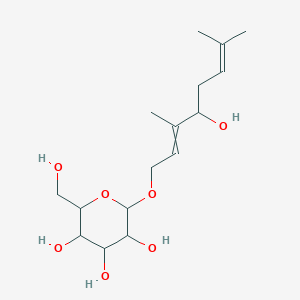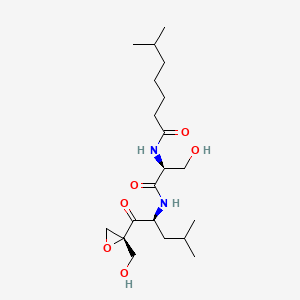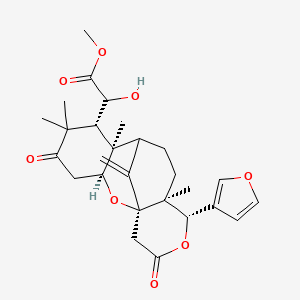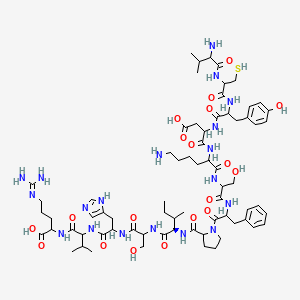
H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- isomers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-Val, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, DL-Cys, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification to ensure the final product’s purity.
化学反応の分析
Types of Reactions
The peptide “H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH” can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered sequences.
科学的研究の応用
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine
In medicine, this peptide may have potential therapeutic applications, such as in drug delivery systems, vaccine development, and as a scaffold for tissue engineering.
Industry
In the industrial sector, this peptide can be used in the development of biomaterials, biosensors, and as a component in cosmetic formulations.
作用機序
The mechanism of action of “H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH” depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions.
類似化合物との比較
Similar Compounds
H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-DL-Ile-DL-Ser-DL-His-DL-Val-DL-Arg-OH: Similar sequence but with DL-Ile instead of D-xiIle.
H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-DL-Leu-DL-Ser-DL-His-DL-Val-DL-Arg-OH: Similar sequence but with DL-Leu instead of D-xiIle.
Uniqueness
The uniqueness of “H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH” lies in the presence of D-xiIle, which may impart distinct structural and functional properties compared to peptides with standard amino acids.
特性
分子式 |
C70H107N19O19S |
|---|---|
分子量 |
1550.8 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[(2R)-2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,54?,55?,56-/m1/s1 |
InChIキー |
FDPIMWZHGJNESB-OLKSBGJESA-N |
異性体SMILES |
CCC(C)[C@H](C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B10814530.png)
![2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid](/img/structure/B10814538.png)
![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10814542.png)
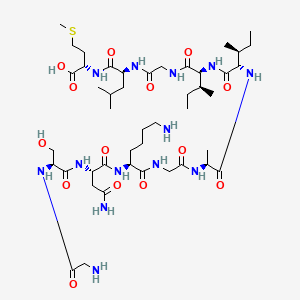
![2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile](/img/structure/B10814554.png)
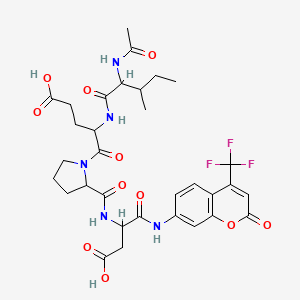
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-[(1S)-1-{[(1S)-1-{[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)e](/img/structure/B10814562.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814572.png)

![(2S,12Z,14Z,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-trihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,6,9,11-tetraoxo-1,2,6,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate](/img/structure/B10814583.png)

